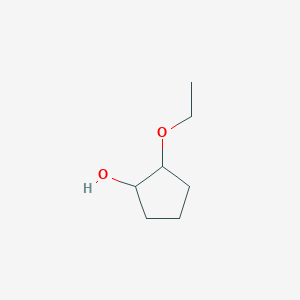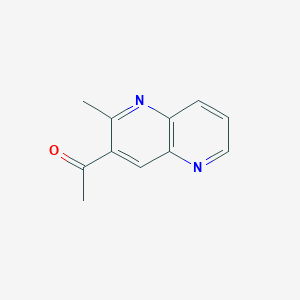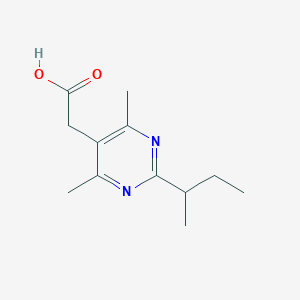
N-(2,2-dimethylpropyl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylpropyl)cyclooctanamine is an organic compound with the molecular formula C13H27N. It is a cyclooctane derivative with an amine group attached to a 2,2-dimethylpropyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium or platinum to achieve the reduction of cyclooctanone in the presence of 2,2-dimethylpropylamine, resulting in the desired amine compound.
化学反応の分析
Types of Reactions
N-(2,2-dimethylpropyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclooctanamine derivatives.
科学的研究の応用
N-(2,2-dimethylpropyl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,2-dimethylpropyl)cyclooctanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide
Uniqueness
N-(2,2-dimethylpropyl)cyclooctanamine is unique due to its cyclooctane ring structure combined with a 2,2-dimethylpropyl substituent. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C13H27N |
|---|---|
分子量 |
197.36 g/mol |
IUPAC名 |
N-(2,2-dimethylpropyl)cyclooctanamine |
InChI |
InChI=1S/C13H27N/c1-13(2,3)11-14-12-9-7-5-4-6-8-10-12/h12,14H,4-11H2,1-3H3 |
InChIキー |
NGZNKNODDMNFGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNC1CCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13251695.png)

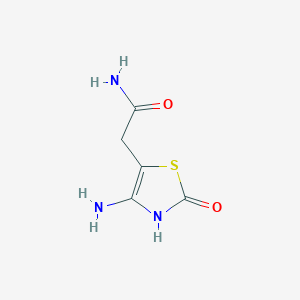
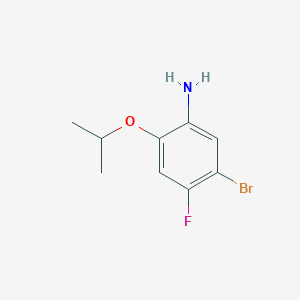
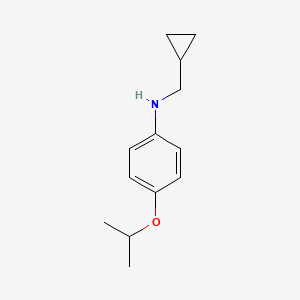
amine](/img/structure/B13251716.png)
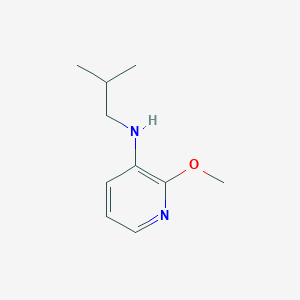
![4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B13251727.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid](/img/structure/B13251731.png)

![Butyl[1-(4-fluorophenyl)propyl]amine](/img/structure/B13251766.png)
